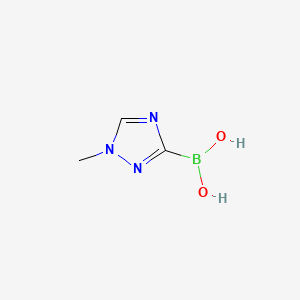
(1-methyl-1H-1,2,4-triazol-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-1H-1,2,4-triazol-3-yl)boronic acid is a boronic acid derivative featuring a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the boronic acid and triazole moieties endows it with unique chemical properties that make it a versatile building block in chemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)boronic acid typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 1-methyl-1H-1,2,4-triazole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions: (1-Methyl-1H-1,2,4-triazol-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products:
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
(1-Methyl-1H-1,2,4-triazol-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is explored for its potential as an enzyme inhibitor and in the development of bioactive molecules.
Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of (1-methyl-1H-1,2,4-triazol-3-yl)boronic acid largely depends on its application. In medicinal chemistry, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes, leading to inhibition. The triazole ring can interact with various molecular targets through hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
類似化合物との比較
1H-1,2,4-Triazole-3-boronic acid: Lacks the methyl group, which can affect its reactivity and binding properties.
1-Methyl-1H-1,2,3-triazole-4-boronic acid: Different positioning of the boronic acid group, leading to distinct chemical behavior.
1-Methyl-1H-1,2,4-triazole-5-boronic acid: Similar structure but with the boronic acid group at a different position.
Uniqueness: (1-Methyl-1H-1,2,4-triazol-3-yl)boronic acid is unique due to the specific positioning of the boronic acid group on the triazole ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C3H6BN3O2 |
|---|---|
分子量 |
126.91 g/mol |
IUPAC名 |
(1-methyl-1,2,4-triazol-3-yl)boronic acid |
InChI |
InChI=1S/C3H6BN3O2/c1-7-2-5-3(6-7)4(8)9/h2,8-9H,1H3 |
InChIキー |
UNQYQAYZVNGRKD-UHFFFAOYSA-N |
正規SMILES |
B(C1=NN(C=N1)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















